molecular formula C11H11F3 B8002055 1-Allyl-2-methyl-3-trifluoromethyl-benzene

1-Allyl-2-methyl-3-trifluoromethyl-benzene

Cat. No.: B8002055
M. Wt: 200.20 g/mol
InChI Key: IROZSPGYFLSREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-methyl-3-trifluoromethyl-benzene is an aromatic compound characterized by the presence of an allyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2-methyl-3-trifluoromethyl-benzene can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-3-trifluoromethyl-benzene with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-methyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.

    Substitution: Concentrated sulfuric acid or nitric acid can be used for sulfonation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Introduction of nitro or sulfonic acid groups on the benzene ring.

Scientific Research Applications

1-Allyl-2-methyl-3-trifluoromethyl-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-allyl-2-methyl-3-trifluoromethyl-benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The allyl group can participate in covalent bonding with nucleophilic sites, potentially leading to the formation of stable adducts.

Comparison with Similar Compounds

    1-Allyl-2-methyl-benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    1-Allyl-3-trifluoromethyl-benzene: Similar structure but with the methyl group replaced by a hydrogen atom.

    2-Methyl-3-trifluoromethyl-benzene: Lacks the allyl group, affecting its reactivity and applications.

Uniqueness: 1-Allyl-2-methyl-3-trifluoromethyl-benzene is unique due to the presence of all three functional groups (allyl, methyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1-prop-2-enyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-3-5-9-6-4-7-10(8(9)2)11(12,13)14/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZSPGYFLSREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.